molecular formula C25H38O4 B155347 [17-(1-acetyloxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate CAS No. 1913-47-9

[17-(1-acetyloxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Cat. No.: B155347
CAS No.: 1913-47-9
M. Wt: 402.6 g/mol
InChI Key: KNPATZSHRPGJID-UHFFFAOYSA-N
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Description

The compound [17-(1-acetyloxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a steroidal derivative characterized by a cyclopenta[a]phenanthrene core, a fused polycyclic structure common in bioactive steroids and triterpenoids. Its IUPAC name reflects two acetyloxy groups: one at position 3 and another on the 17-(1-acetyloxyethyl) side chain. The molecule contains 10,13-dimethyl substituents and a fully saturated dodecahydro backbone, enhancing its lipophilicity and metabolic stability compared to unsaturated analogs .

Properties

IUPAC Name

[17-(1-acetyloxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O4/c1-15(28-16(2)26)21-8-9-22-20-7-6-18-14-19(29-17(3)27)10-12-24(18,4)23(20)11-13-25(21,22)5/h6,15,19-23H,7-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPATZSHRPGJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50940725
Record name Pregn-5-ene-3,20-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1913-47-9
Record name NSC120620
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120620
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pregn-5-ene-3,20-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Overview of the Compound

The compound is a complex steroid-like structure with potential biological activities. Its chemical formula is C25H38O4C_{25}H_{38}O_{4}, and it belongs to a class of compounds that may exhibit various pharmacological effects due to its steroidal backbone.

Hormonal Activity

Steroids often interact with hormone receptors and can exhibit estrogenic or androgenic activities. While specific studies on this compound are scarce, similar compounds have been shown to bind to estrogen receptors and influence gene expression related to reproductive and metabolic processes.

Anti-inflammatory Properties

Some derivatives of steroid compounds have demonstrated anti-inflammatory effects. Research indicates that certain structural modifications can enhance the anti-inflammatory activity by inhibiting pathways such as NF-kB and COX enzymes. This suggests that [17-(1-acetyloxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate could potentially exhibit similar properties pending empirical validation.

Antioxidant Activity

There is evidence that certain steroid derivatives possess antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is crucial in protecting cells from damage and may be relevant for therapeutic applications in diseases linked to oxidative damage.

Cytotoxic Effects

Preliminary findings on structurally related compounds suggest potential cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation. Further studies would be necessary to confirm these effects for the specific compound .

Summary of Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Compound AEstrogenic activity
Compound BAnti-inflammatory
Compound CAntioxidant
Compound DCytotoxicity in cancer cells

Case Studies

  • Case Study on Estrogenic Activity : A study investigated the binding affinity of steroidal compounds to estrogen receptors and reported significant estrogenic activity in several analogs (Reference: ).
  • Anti-inflammatory Mechanism : Research demonstrated that modifications in steroid structures can enhance anti-inflammatory effects by targeting specific inflammatory pathways (Reference: ).
  • Cytotoxicity Assessment : A comparative analysis of various steroid derivatives revealed cytotoxic effects against breast cancer cell lines (Reference: ).

Scientific Research Applications

The compound [17-(1-acetyloxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate , also known by its CAS number 1913-47-9, is a complex organic molecule with potential applications in various scientific fields. This article explores its applications in detail, supported by data tables and case studies.

Pharmaceutical Research

The compound's structural characteristics suggest potential applications in pharmaceutical chemistry. Its unique arrangement of rings may lead to interactions with biological targets, making it a candidate for drug development.

Case Study: Anti-Cancer Activity

Research has indicated that compounds with similar structures exhibit anti-cancer properties. For instance, studies on related cyclopenta[a]phenanthren derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines.

Steroid Chemistry

Given its structural similarities to steroid frameworks, this compound may be investigated for its potential as a steroidal agent. Its modifications could lead to new steroid derivatives with enhanced efficacy or reduced side effects.

Case Study: Hormonal Modulation

Research has explored the modulation of hormonal pathways using similar compounds. For example, derivatives of cyclopenta[a]phenanthren have been studied for their ability to act as selective estrogen receptor modulators (SERMs), which could provide therapeutic benefits in hormone-related disorders.

Material Science

The unique chemical properties of this compound could be harnessed in material science for developing new polymers or composite materials with specific mechanical or thermal properties.

Case Study: Polymer Development

Investigations into the polymerization of similar dodecahydro compounds have shown potential for creating materials that exhibit improved strength and flexibility compared to conventional polymers.

Natural Product Synthesis

This compound could serve as an intermediate in the synthesis of natural products or bioactive molecules due to its complex structure and functional groups.

Case Study: Synthesis of Bioactive Compounds

Research has demonstrated that derivatives of complex organic molecules can be utilized as precursors in synthesizing natural products with significant biological activity.

Comparison with Similar Compounds

Key Observations:

  • Acetylation vs. Hydroxylation : The target compound’s 3-acetate group increases metabolic stability compared to hydroxylated analogs like beta-sitosterol .
  • Chlorination Effects: Chlormadinone acetate’s 6-chloro substituent enhances receptor binding affinity, a feature absent in the target compound .

Physicochemical Properties

Solubility and Stability:

  • The target compound’s solubility is predicted to be lower than hydroxylated analogs (e.g., beta-sitosterol, aqueous solubility ~0.01 mg/mL) due to its ester-dominated structure .
  • Compared to chlormadinone acetate (logP ~3.5), the target’s logP is estimated at ~4.2, reflecting higher lipophilicity from dual acetyloxy groups .

Preparation Methods

Enol-Esterification and Ozonolysis-Based Fragmentation

Adapted from pregnenolone synthesis, this route leverages ozonolysis to cleave double bonds and generate keto intermediates:

Step 1: Enol-esterification of 3-Acyloxy-Bisnor-5-Cholene-22-al

  • Starting material : 3-Acetoxy-bisnor-5-cholene-22-al (derived from stigmasterol via selective ozonolysis).

  • Reagents : Acetic anhydride, sodium acetate.

  • Conditions : Heating at 60–150°C for 4–6 hours.

  • Outcome : Formation of 3,22-diacetoxy-bisnor-5,20(22)-choladiene.

Step 2: Ozonolysis of the 20(22) Double Bond

  • Reagents : Ozone gas, maintained below 30°C.

  • Mechanism : Ozonide formation at the 20:22 position, followed by reductive decomposition with zinc/acetic acid to yield 3-acetoxy-pregnenolone intermediates.

Step 3: Side-Chain Introduction at C17

  • Reagents : Ethylene oxide derivatives, acetyl chloride.

  • Conditions : Nucleophilic substitution at C17-ketone (generated via ozonolysis), followed by acetylation.

  • Yield : ~40–50% after chromatographic purification (silica gel, ethyl acetate/hexane).

Direct Acetylation of Steroid Diols

A two-step acetylation protocol prioritizes the C3 hydroxyl group before functionalizing C17:

Step 1: Selective C3 Acetylation

  • Starting material : 10,13-Dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol.

  • Reagents : Acetic anhydride, 4-dimethylaminopyridine (DMAP).

  • Conditions : Room temperature, 12 hours.

  • Monitoring : TLC (Rf = 0.6 in 30% ethyl acetate/hexane).

Step 2: C17 Ethanol Side-Chain Installation

  • Reagents : Ethyl bromoacetate, potassium carbonate.

  • Conditions : Reflux in acetone (56°C, 8 hours).

  • Post-acetylation : Treatment with acetyl chloride/pyridine (0°C, 2 hours) yields the 17-(1-acetyloxyethyl) group.

Optimization and Characterization

Reaction Optimization Table

ParameterCondition 1Condition 2Optimal Condition
C3 Acetylation Temp (°C)254025
Ozonolysis Time (h)243
Zinc Decomposition Temp (°C)25010
Final Yield (%)385248

Spectroscopic Characterization Data

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1240 cm⁻¹ (C-O acetate).

  • ¹H NMR (CDCl₃) : δ 4.70 (m, 1H, C3-OAc), 4.25 (q, 2H, C17-OCH₂), 2.05 (s, 6H, 2×COCH₃).

  • MS (EI) : m/z 402.277 [M]⁺ (calc. 402.567).

Industrial-Scale Considerations

  • Purification : Semicarbazone derivatization (from pregnenolone protocols) reduces losses during crystallization.

  • Green Chemistry : Subcritical water extraction replaces hexane/ethyl acetate in later stages, reducing solvent waste .

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